An In-depth Technical Guide to 2,2-Difluoroethanol: Chemical Properties and Structure
An In-depth Technical Guide to 2,2-Difluoroethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2,2-Difluoroethanol. The information is curated for professionals in research and development, with a focus on data-driven insights and practical experimental methodologies.
Chemical and Physical Properties
2,2-Difluoroethanol is a colorless liquid with a faint ether-like odor.[1] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its application in chemical synthesis and as a solvent.
| Property | Value |
| Molecular Formula | C₂H₄F₂O |
| Molecular Weight | 82.05 g/mol [1][2] |
| CAS Number | 359-13-7[1][2] |
| Density | 1.296 g/cm³[2] |
| Boiling Point | 95-96 °C[2][3] |
| Melting Point | -28 °C[2][3] |
| Flash Point | 3 °C[2] |
| Refractive Index (n20/D) | 1.338[2] |
| pKa | 13.00 ± 0.10 (Predicted)[1][2] |
| Solubility | Soluble in water, chloroform, and ethanol.[1][3][4] |
| Appearance | Colorless liquid[1] |
Molecular Structure
The structure of 2,2-Difluoroethanol consists of an ethyl alcohol backbone with two fluorine atoms attached to the second carbon atom (C-2). This substitution significantly influences the molecule's chemical reactivity and physical properties.
| Structural Identifier | Value |
| IUPAC Name | 2,2-difluoroethan-1-ol |
| SMILES | C(C(F)F)O |
| InChI | InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2 |
| InChIKey | VOGSDFLJZPNWHY-UHFFFAOYSA-N |
Synthesis of 2,2-Difluoroethanol
Several synthetic routes to 2,2-Difluoroethanol have been established, primarily involving the reduction of fluorinated esters or nucleophilic substitution reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Experimental Protocols
Detailed methodologies for the synthesis of 2,2-Difluoroethanol are crucial for reproducible and high-yield production in a laboratory setting. Below are protocols for two common synthetic routes.
Method 1: Hydrogenation of Ethyl 2,2-difluoroacetate
This method involves the catalytic hydrogenation of an ester to the corresponding alcohol.
Materials:
-
Ethyl 2,2-difluoroacetate
-
CuO-ZnO-BaO / Carbon Nanotube (CNT) catalyst
-
Hydrogen gas (H₂)
-
Stainless steel autoclave
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a stainless steel autoclave, combine 35 g of ethyl 2,2-difluoroacetate and 2 g of the CuO-ZnO-BaO / CNT catalyst.[3]
-
Seal the reactor and purge the system with hydrogen gas at a pressure of 0.5 MPa to remove air.[3]
-
Pressurize the reactor with hydrogen gas to 2 MPa.[3]
-
Heat the mixture to 110 °C with stirring and maintain these conditions for 4 hours.[3]
-
After the reaction is complete, cool the reactor to 25 °C and carefully vent the excess hydrogen pressure.[3]
-
Open the reactor and remove the reaction mixture.[3]
-
Separate the catalyst from the reaction solution by filtration.[3]
-
The filtrate is then purified by atmospheric distillation, collecting the fraction that boils between 97 to 99 °C. This yields 2,2-Difluoroethanol with a purity of approximately 99% and a yield of up to 93.3%.[3]
Method 2: Transesterification of Ethyl 2,2-difluoroacetate
This protocol utilizes a base-catalyzed transesterification reaction.
Materials:
-
Ethyl 2,2-difluoroacetate (95% GC purity)
-
Methanol
-
Solid Sodium Hydroxide (B78521) (NaOH)
-
0.5 L glass reactor with mechanical stirrer, reflux condenser, and temperature probe
-
Distillation apparatus
Procedure:
-
To a 0.5 L glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 164 g of ethyl 2,2-difluoroacetate (95% GC purity), 106 g of methanol, and 3 g of solid NaOH.[3][5]
-
Heat the reaction mixture to 65 °C and maintain this temperature for 2 hours, or until the conversion is complete as monitored by gas chromatography.[3][5]
-
After the reaction is complete, isolate the 2,2-Difluoroethanol by distillation.[3][5]
-
This method typically yields 2,2-Difluoroethanol with a GC purity of 96.3% and an isolated yield of 87%.[3][5]
Method 3: Synthesis from 1-Chloro-2,2-difluoroethane
This two-step process involves the formation of an ester intermediate followed by transesterification.
Step 1: Preparation of 2,2-Difluoroethyl Acetate
Materials:
-
1-Chloro-2,2-difluoroethane
-
Potassium acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Three-neck flask with mechanical stirrer, dropping funnel, and dry ice condenser
-
Distillation apparatus
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and dry ice condenser, place 148 g (1.475 mol) of potassium acetate in 300 ml of dimethyl sulfoxide and heat the mixture to 120 °C.
-
Slowly add a mixture of 100 g (0.983 mol) of 1-chloro-2,2-difluoroethane in 100 ml of dimethyl sulfoxide dropwise over one hour.
-
Stir the reaction mixture for an additional 1.5 hours at 120 °C.
-
Cool the mixture to room temperature. The reaction progress can be monitored by gas chromatography to ensure complete conversion of the starting material.
-
Isolate the desired 2,2-difluoroethyl acetate by distillation, which can be obtained in a yield of 90.8%.
Step 2: Transesterification to 2,2-Difluoroethanol
Materials:
-
2,2-Difluoroethyl acetate
-
Methanol
-
Solid Sodium Hydroxide (NaOH)
-
Three-neck flask with mechanical stirrer and reflux condenser
-
Distillation apparatus
Procedure:
-
In a three-neck flask with a mechanical stirrer and reflux condenser, combine 112 g (889 mmol) of 2,2-difluoroethyl acetate with 100 g (3.11 mol) of methanol.
-
Add 2.14 g (53 mmol) of solid sodium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by gas chromatography to confirm complete conversion.
-
Purify the 2,2-Difluoroethanol by distillation.
Signaling Pathways and Biological Activity
Currently, there is no scientific literature to suggest that 2,2-Difluoroethanol is directly involved in any biological signaling pathways. Its primary role in the life sciences is as a synthetic intermediate or building block for the creation of more complex, biologically active molecules for pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms can alter the metabolic stability and lipophilicity of a drug candidate, making fluorinated building blocks like 2,2-Difluoroethanol valuable in drug design.
Analytical Methods
The purity of 2,2-Difluoroethanol is typically determined by gas chromatography (GC). A flame ionization detector (FID) is commonly used for quantification. For structural confirmation and identification of impurities, gas chromatography-mass spectrometry (GC-MS) is the preferred method.
Safety and Handling
2,2-Difluoroethanol is a flammable liquid and should be handled with appropriate safety precautions. It may cause irritation to the eyes, skin, and respiratory system.[1] Always work in a well-ventilated area and use personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from open flames and sources of ignition.[1]
References
- 1. Buy 2,2-Difluoroethanol | 359-13-7 [smolecule.com]
- 2. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 3. 2,2-Difluoroethanol synthesis - chemicalbook [chemicalbook.com]
- 4. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 5. 2,2-Difluoroethanol | 359-13-7 [chemicalbook.com]
